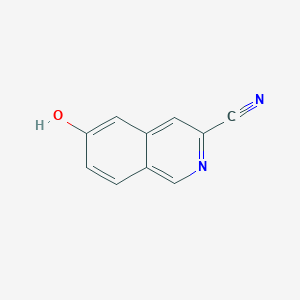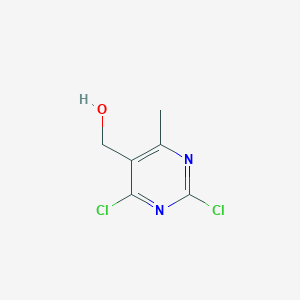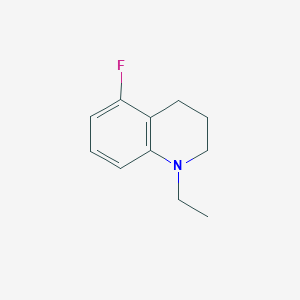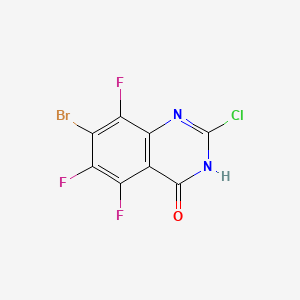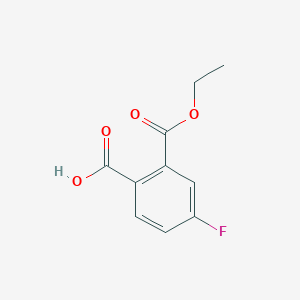
2-(Ethoxycarbonyl)-4-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethoxycarbonyl)-4-fluorobenzoic acid is an organic compound with the molecular formula C10H9FO4. It is a derivative of benzoic acid, where the hydrogen atom at the 4-position of the benzene ring is replaced by a fluorine atom, and the carboxyl group at the 2-position is esterified with an ethoxycarbonyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxycarbonyl)-4-fluorobenzoic acid can be achieved through several methods. One common approach involves the esterification of 4-fluorobenzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the formation of the desired ester as the main product .
Another method involves the direct fluorination of ethyl 2-carboxybenzoate using a fluorinating agent such as Selectfluor. This reaction requires careful control of temperature and reaction time to achieve high yields of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxycarbonyl)-4-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Ester Hydrolysis: The ethoxycarbonyl group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Hydrolysis: Acidic or basic conditions can be employed for the hydrolysis of the ester group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Carboxylic Acid: Hydrolysis of the ester group yields 4-fluorobenzoic acid.
Scientific Research Applications
2-(Ethoxycarbonyl)-4-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which can help in studying the effects of fluorine substitution on biological activity.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 2-(Ethoxycarbonyl)-4-fluorobenzoic acid depends on its specific applicationFluorine’s high electronegativity can affect the electronic distribution in the molecule, leading to changes in binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoic Acid: Lacks the ethoxycarbonyl group, making it less reactive in esterification reactions.
Ethyl 2-Carboxybenzoate: Lacks the fluorine atom, resulting in different reactivity and properties.
2-(Methoxycarbonyl)-4-fluorobenzoic Acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group, leading to differences in reactivity and applications.
Uniqueness
2-(Ethoxycarbonyl)-4-fluorobenzoic acid is unique due to the combination of the ethoxycarbonyl ester and the fluorine substituent. This combination imparts distinct reactivity and properties, making it valuable in various chemical and biological applications .
Properties
Molecular Formula |
C10H9FO4 |
|---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
2-ethoxycarbonyl-4-fluorobenzoic acid |
InChI |
InChI=1S/C10H9FO4/c1-2-15-10(14)8-5-6(11)3-4-7(8)9(12)13/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
ASDDOCPBNATORC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chlorothieno[3,2-d]pyrimidin-2-amine](/img/structure/B13668605.png)
![Tert-butyl[3-(oxiran-2-YL)propoxy]diphenylsilane](/img/structure/B13668608.png)
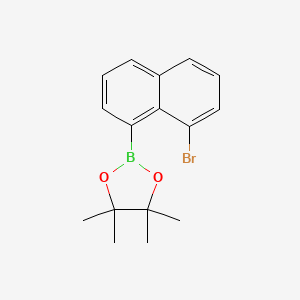
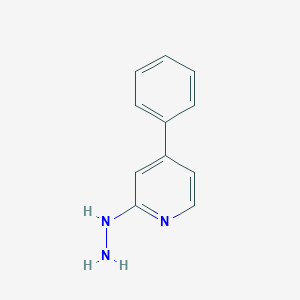
![Ethyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B13668622.png)
![5-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B13668626.png)
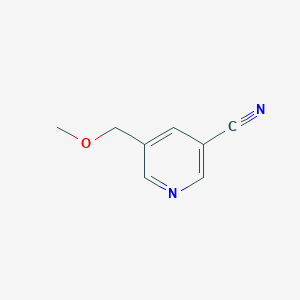
![2-Amino-5-[3-(benzyloxy)propyl]-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13668635.png)

![Tert-butyl 4-chloro-2-cyclopropyl-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate](/img/structure/B13668665.png)
